Little gastrin I

Receptor pharmacology CCK2/CCK1 selectivity Binding affinity

Little gastrin I (human, Gastrin-17, CAS 10047-33-3) is the native CCK2 receptor agonist essential for gastrointestinal research. Unlike CCK-8, it avoids confounding CCK1 activation; unlike G-34, its 8-minute half-life enables acute dose-response studies. With an EC50 of 6.2 pM for gastric cell proliferation, it is ideal for organoid culture and cancer biology. For long-term organoid protocols, consider [Leu¹⁵]-gastrin I to avoid methionine oxidation. Verify your experimental design against this functional specificity before substituting.

Molecular Formula C97H124N20O31S
Molecular Weight 2098.2 g/mol
CAS No. 10047-33-3
Cat. No. B549240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLittle gastrin I
CAS10047-33-3
Molecular FormulaC97H124N20O31S
Molecular Weight2098.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
InChIInChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)
InChIKeyGKDWRERMBNGKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Little Gastrin I (G-17, CAS 10047-33-3): Selective CCK2 Receptor Agonist for Gastric Physiology and Organoid Research


Little gastrin I (human), also designated Gastrin-17 or G-17 (CAS 10047-33-3), is an endogenous 17-amino acid heptadecapeptide hormone produced primarily by G cells of the gastric antrum [1]. It functions as a highly selective agonist for the cholecystokinin B (CCK2)/gastrin receptor, a G-protein-coupled receptor expressed predominantly on gastric parietal cells and enterochromaffin-like (ECL) cells [2]. The peptide is characterized by an N-terminal pyroglutamic acid (pGlu) residue and a C-terminal amidated phenylalanine, with a molecular weight of 2098.2 g/mol and the primary sequence pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ [3]. As the principal hormonal regulator of gastric acid secretion, gastrin I stimulates cytosolic calcium mobilization in parietal cells and promotes mucosal cell proliferation, making it an essential tool in gastrointestinal physiology research, gastric organoid culture systems, and CCK2 receptor pharmacology studies .

Why CCK2 Agonist Interchangeability Fails: Critical Functional Divergence of Little Gastrin I (CAS 10047-33-3) from Analogues


Gastrin-family peptides and cholecystokinin (CCK) analogues share the same C-terminal tetrapeptide amide pharmacophore (-Trp-Met-Asp-Phe-NH₂) essential for CCK2 receptor binding, yet they exhibit profound functional divergence in receptor selectivity, in vivo half-life, and susceptibility to oxidative inactivation [1]. Simply substituting gastrin I with CCK-8 (cholecystokinin octapeptide) introduces a ~1000-fold difference in binding affinity at gastric chief cell membranes due to differential interactions with the CCK2 receptor [2]. Similarly, replacing little gastrin I (G-17) with its extended precursor big gastrin (G-34) alters experimental time courses dramatically—G-34 has a 5.5× longer circulating half-life (44 min vs 8 min in humans) and achieves equivalent acid stimulation at different molar exposures [3]. Furthermore, the widely available stabilized analogue [Leu¹⁵]-gastrin I circumvents methionine oxidation that abrogates activity in the native peptide, rendering substitution decisions dependent on experimental duration and endpoint sensitivity [4]. The quantitative evidence below establishes that gastrin I (CAS 10047-33-3) occupies a functionally distinct niche that cannot be filled by generic CCK2 agonists or gastrin variants without compromising experimental reproducibility.

Quantitative Differentiation of Little Gastrin I (CAS 10047-33-3): Comparator-Anchored Evidence for Scientific Selection


CCK2 vs CCK1 Receptor Selectivity: 1000-Fold Differential Affinity Relative to CCK-8 in Gastric Chief Cells

In competitive radioligand binding assays using guinea pig gastric chief cell membranes, gastrin I displaced ¹²⁵I-CCK-8 binding with an IC₅₀ of 3 × 10⁻⁷ M (300 nM), whereas CCK-8 itself exhibited an IC₅₀ of 3 × 10⁻¹⁰ M (0.3 nM)—a 1000-fold difference in affinity for the gastric CCK2 receptor [1]. In contrast, at pancreatic CCK1 receptors, gastrin I displays minimal binding, confirming its functional selectivity as a CCK2-preferring agonist rather than a pan-CCK receptor ligand [2].

Receptor pharmacology CCK2/CCK1 selectivity Binding affinity

G-17 vs G-34 Half-Life Divergence: 5.5-Fold Difference Dictates Experimental Time Course Design

In human subjects receiving prolonged intravenous infusions, synthetic human little gastrin I (G-17) exhibited a plasma half-life of 8 minutes, whereas synthetic human big gastrin (G-34) showed a half-life of 44 minutes—a 5.5-fold difference [1]. Additionally, to achieve equivalent steady-state blood concentrations, the exogenous dosage of G-34 required was only one-fourth that of G-17 [1]. In dogs, the half-life difference was similarly pronounced: 4.85 minutes for G-17 versus 11.53 minutes for G-34 [2].

Pharmacokinetics Half-life In vivo dosing

G-17 vs Minigastrin (G-14): Comparable Acid Secretory Potency but Divergent Half-Life

Equimolar graded doses (12.5 to 200 pmol/kg-hr) of G-14 (minigastrin), G-17 (little gastrin I), and G-34 (big gastrin) produced similar rates of gastric acid secretion with equal ED₅₀ values for all three gastrin peptides in dogs [1]. However, the disappearance half-times differed significantly: 1.75 minutes for G-14, 4.85 minutes for G-17, and 11.53 minutes for G-34 [1]. Notably, equimolar doses of G-14 and G-17 resulted in similar increments in serum immunoreactive gastrin, whereas G-34 caused approximately two to three times greater increments [1].

Structure-activity relationship Gastric acid secretion Peptide truncation

Native G-17 vs [Leu¹⁵]-Gastrin I: Methionine Oxidation Liability Necessitates Stabilized Analogue for Extended Assays

Human little gastrin I exhibits a high tendency toward air-oxidation of its methionine-15 residue, converting it to the corresponding methionine S-oxide derivative with concomitant loss of biological activity [1]. This oxidation liability renders the native peptide unsuitable for experiments requiring extended aqueous incubation or prolonged storage in solution . The [Leu¹⁵]-gastrin I analog, which substitutes leucine for the oxidation-prone methionine, retains full biological activity while demonstrating significantly improved stability in aqueous solutions .

Peptide stability Oxidation susceptibility Analog comparison

Sulfated (G-17-II) vs Non-Sulfated (G-17-I) Gastrin: Affinity Enhancement Without Intrinsic Activity Change

O-sulfation of the tyrosine residue in HG-13 (the C-terminal tridecapeptide of gastrin) does not alter intrinsic in vivo acid-secretory activity but enhances receptor binding affinity, with the sulfated form exhibiting a Kd of approximately 0.3 nM compared to the non-sulfated form [1]. However, in canine models, only sulfated gastrin II—not gastrin I—acts as a choleretic agent (stimulating bile flow), and only at pharmacological, not physiological, doses [2]. Both forms exist endogenously, with a non-sulfated to sulfated ratio of approximately 2:1 in human serum [3].

Post-translational modification Tyrosine sulfation Receptor affinity

Pepsinogen Secretion Potency: CCK-8 Exceeds Gastrin I by 100-Fold in Guinea Pig Chief Cells

In isolated guinea pig gastric chief cells, CCK-octapeptide (CCK-8) was approximately 100-fold more potent than gastrin I in stimulating pepsinogen release [1]. Moreover, both gastrin I and CCK-tetrapeptide (CCK-4) achieved only approximately 51% of the maximal secretory response elicited by CCK-8, indicating that gastrin I functions as a partial agonist relative to CCK-8 in this specific ex vivo system [1].

Pepsinogen secretion Functional potency Ex vivo assay

High-Value Research and Industrial Applications of Little Gastrin I (CAS 10047-33-3) Grounded in Comparative Evidence


Gastric Organoid Culture: Native G-17 for Short-Term vs [Leu¹⁵]-Gastrin I for Extended Culture Systems

Human gastric organoid protocols rely on gastrin I supplementation to maintain epithelial stem cell proliferation and differentiation [1]. Based on the oxidation liability evidence (Section 3, Item 4), native gastrin I (G-17) is appropriate for short-term acute assays where fresh medium is replenished daily. For multi-week organoid expansion protocols, however, [Leu¹⁵]-gastrin I—which retains full CCK2 agonist activity without methionine oxidation-driven potency loss—should be substituted to ensure consistent trophic stimulation throughout the culture period . This selection directly impacts experimental reproducibility and organoid growth kinetics.

CCK2 Receptor Pharmacological Screening: G-17 as the Gold-Standard Selective Agonist Control

In high-throughput screening campaigns for novel CCK2 receptor antagonists or biased agonists, gastrin I serves as the reference endogenous agonist due to its established selectivity profile [1]. As demonstrated in Section 3 (Item 1), gastrin I exhibits ~1000-fold lower affinity at gastric CCK2 receptors compared to CCK-8, but critically avoids the CCK1 receptor activation that confounds studies using CCK-8 . For antagonist IC₅₀ determinations, gastrin I at EC₅₀-EC₈₀ concentrations (0.1-1 nM range based on AR4-2J cell calcium mobilization assays) provides a physiologically relevant stimulation baseline that mirrors endogenous hormonal signaling rather than supraphysiological CCK-8 activation [2].

In Vivo Gastric Physiology Studies: Leveraging the 8-Minute Half-Life for Acute Washout Protocols

The 8-minute plasma half-life of gastrin I in humans (Section 3, Item 2) makes it uniquely suited for acute pharmacological intervention studies requiring rapid onset and offset of acid secretory stimulation [1]. Unlike G-34 (half-life 44 minutes), gastrin I permits multiple sequential dose-response assessments within a single experimental session without prolonged washout periods [1]. In rodent models, where gastrin I clearance is similarly rapid, this pharmacokinetic property enables crossover study designs that would be impractical with longer-acting analogues, reducing animal usage and experimental variability .

Gastric Cancer Cell Line Proliferation Assays: Mitogenic Activity at Picomolar Concentrations

Gastrin I stimulates gastric epithelial cell proliferation with an EC₅₀ of 6.2 pM, making it an exceptionally potent mitogen for gastric cancer cell line studies [1]. In human esophageal adenocarcinoma cells (SEG-1), competitive binding assays reveal specific gastrin receptor binding with an IC₅₀ of 24 nM, confirming receptor-mediated proliferative signaling . When designing proliferation assays, investigators should note that the picomolar EC₅₀ necessitates careful attention to peptide handling and avoidance of non-specific adsorption to plasticware—a practical consideration that differentiates gastrin I from less potent CCK2 agonists requiring micromolar concentrations that introduce vehicle and solubility confounders [1].

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